Cas no 2034245-58-2 (1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea)

1-(2-クロロフェニル)-3-(5-メチル-1,2-オキサゾール-4-イル)メチル尿素は、ユニークな構造を持つ有機化合物です。この化合物は、クロロフェニル基とメチルオキサゾール基が結合した尿素誘導体であり、高い化学的安定性と特異的な生物活性を示します。特に、農薬分野での適用が期待されており、害虫防除剤としての有効性が研究されています。分子設計においては、標的酵素との選択的相互作用が可能で、低毒性ながら優れた効果を発揮します。また、合成経路の最適化により、工業的な生産も視野に入れられています。その構造的特徴から、新規農薬開発のリード化合物として注目されています。

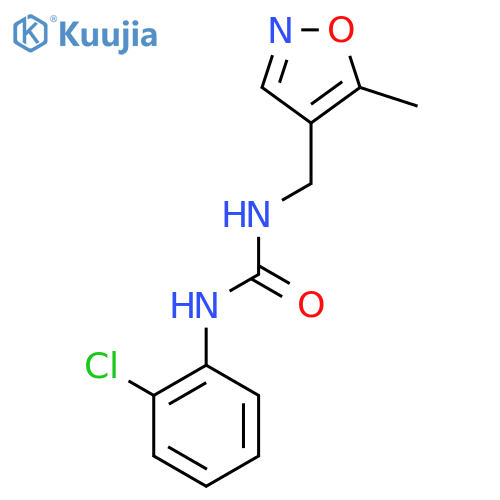

2034245-58-2 structure

商品名:1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea

1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea 化学的及び物理的性質

名前と識別子

-

- 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea

- 1-(2-chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea

- F6512-9202

- 2034245-58-2

- 1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

- AKOS026702065

-

- インチ: 1S/C12H12ClN3O2/c1-8-9(7-15-18-8)6-14-12(17)16-11-5-3-2-4-10(11)13/h2-5,7H,6H2,1H3,(H2,14,16,17)

- InChIKey: UDTUDUIPGQKPOI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1NC(NCC1C=NOC=1C)=O

計算された属性

- せいみつぶんしりょう: 265.0618043g/mol

- どういたいしつりょう: 265.0618043g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6512-9202-10μmol |

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

2034245-58-2 | 10μmol |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6512-9202-20μmol |

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

2034245-58-2 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6512-9202-20mg |

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

2034245-58-2 | 20mg |

$148.5 | 2023-09-08 | ||

| Life Chemicals | F6512-9202-1mg |

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

2034245-58-2 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6512-9202-4mg |

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

2034245-58-2 | 4mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6512-9202-25mg |

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

2034245-58-2 | 25mg |

$163.5 | 2023-09-08 | ||

| Life Chemicals | F6512-9202-75mg |

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

2034245-58-2 | 75mg |

$312.0 | 2023-09-08 | ||

| Life Chemicals | F6512-9202-5mg |

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

2034245-58-2 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6512-9202-15mg |

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

2034245-58-2 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6512-9202-50mg |

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

2034245-58-2 | 50mg |

$240.0 | 2023-09-08 |

1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

2034245-58-2 (1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-4-yl)methylurea) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量